molecular formula C5H6BrF5 B2834701 5-Bromo-1,1,1,2,2-pentafluoropentane CAS No. 1383437-60-2

5-Bromo-1,1,1,2,2-pentafluoropentane

Cat. No.: B2834701
CAS No.: 1383437-60-2
M. Wt: 240.999
InChI Key: VGHJIMUCRCZUOV-UHFFFAOYSA-N
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Description

5-Bromo-1,1,1,2,2-pentafluoropentane (CAS: 1383437-60-2, molecular formula: C₅H₆BrF₅) is a fluorinated bromoalkane characterized by five fluorine atoms and a bromine substituent on a pentane backbone. Suppliers like Shanghai Yuanye and CymitQuimica offer it in high purity (≥95%) at premium prices (e.g., ¥1,880/250mg or €354/250mg), reflecting its niche research and industrial uses .

Properties

IUPAC Name

5-bromo-1,1,1,2,2-pentafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHJIMUCRCZUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-1,1,1,2,2-pentafluoropentane can be synthesized through the reaction of pentane with bromine and fluorine sources. One common method involves dissolving pentane in a solvent such as dichloromethane, followed by the addition of bromine and a fluorinating agent like potassium fluoride . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,1,1,2,2-pentafluoropentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydroxide, ammonia, and various organometallic compounds. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide can yield pentafluoropentanol, while elimination reactions can produce pentafluoropentene .

Scientific Research Applications

5-Bromo-1,1,1,2,2-pentafluoropentane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which 5-Bromo-1,1,1,2,2-pentafluoropentane exerts its effects involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and processes, making the compound useful in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Bromo-1,1,1,2,2-pentafluoropentane with structurally or functionally related fluorinated/brominated compounds:

Compound Key Structural Features Reactivity/Applications References
This compound Saturated pentane with 5 F, 1 Br Substitution reactions (e.g., nucleophilic bromine displacement); solvent in electronics.
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol Tetrafluoro pentanol with Br and -OH Nucleophilic substitution, esterification; pharmaceuticals, polymers.
5-Bromo-1-pentene Unsaturated alkene with Br Addition reactions (e.g., hydrohalogenation); polymer precursors.
5-Bromo-5,5-difluoro-1-pentene Difluoro alkene with Br Dual reactivity (alkene + Br); intermediates for fluorinated materials.
1-(5-Bromo-2-fluorophenyl)pentan-1-one Aromatic ketone with Br and F Electrophilic aromatic substitution; agrochemical/pharmaceutical intermediates.

Key Analysis:

Structural and Functional Differences: Fluorination Degree: The pentafluorinated compound exhibits higher electronegativity and stability than difluoro or tetrafluoro analogs, reducing its reactivity in radical or oxidation processes . Functional Groups: Compounds with hydroxyl (e.g., 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol) or ketone groups enable diverse reactivity (e.g., hydrogen bonding, carbonyl chemistry), unlike the saturated bromoalkane . Saturation vs.

Applications :

  • Electronics/Pharmaceuticals : The target compound’s inertness suits it as a solvent or inert carrier in sensitive reactions .
  • Polymers/Pharmaceuticals : Hydroxyl-containing analogs (e.g., 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol) are preferred for esterification or drug synthesis .
  • Agrochemicals : Aromatic bromo-fluoro ketones (e.g., 1-(5-Bromo-2-fluorophenyl)pentan-1-one) are tailored for aromatic functionalization in pesticide development .

Cost and Availability :

  • This compound is priced higher (e.g., €820/g from CymitQuimica) than less fluorinated analogs, reflecting synthesis complexity and fluorine content .

Research Findings and Limitations

  • Reactivity Studies: Evidence suggests bromine in fluorinated alkanes undergoes slower nucleophilic displacement due to fluorine’s electron-withdrawing effects, contrasting with faster reactions in non-fluorinated bromoalkanes .
  • Data Gaps: Limited empirical data on physical properties (e.g., boiling points, solubility) necessitate further experimental characterization .

Biological Activity

5-Bromo-1,1,1,2,2-pentafluoropentane (C5HBrF5) is an organofluorine compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C5HBrF5
  • Molecular Weight: 230.96 g/mol
  • CAS Number: 422-05-9
  • Structure:
    BrC5(F5)\text{Br}-\text{C}_5(\text{F}_5)

The biological activity of this compound primarily arises from its capacity to act as an alkylating agent . It can interact with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter cellular functions and signaling pathways . Such interactions may result in:

  • Protein Modification: Alkylation can lead to changes in protein function and stability.
  • Nucleic Acid Interaction: The compound may form adducts with DNA or RNA, potentially leading to mutations or altered gene expression.

Toxicity and Safety Profile

The safety data for this compound indicates it poses certain hazards:

Hazard TypeDescription
FlammabilityModerate fire hazard when exposed to heat
Acute ToxicityToxic effects observed in laboratory studies
Skin IrritationPotential irritant; exposure should be minimized
Endocrine DisruptionNo evidence found in current literature

Case Studies

A study examining the effects of halogenated compounds on cellular systems highlighted the potential of this compound as a model for understanding alkylating agents' roles in cancer biology. The compound demonstrated significant cytotoxicity in various cancer cell lines through mechanisms involving DNA damage and apoptosis induction .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Antitumor Activity: Research indicates that the compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This effect is attributed to its alkylating properties that disrupt DNA replication .
  • Environmental Impact: Studies assessing the ecological toxicity of fluorinated compounds suggest that while this compound is toxic to aquatic organisms at high concentrations, it does not exhibit significant bioaccumulation potential .

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